N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide
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Overview
Description
N-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide, also known as BHHDB, is a novel chemical compound that has gained attention in the scientific community for its potential applications in various research fields. BHHDB is a small molecule that has been synthesized using a unique method and has shown promising results in scientific studies.
Scientific Research Applications
N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. In drug discovery, this compound has been used as a lead compound in the development of new drugs with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide has several advantages for use in lab experiments, including its high purity and yield, and its potential applications in various research fields. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, this compound can be used as a lead compound in the development of new drugs with improved efficacy and reduced toxicity. Finally, this compound can be studied for its potential applications in other research fields, such as immunology and infectious diseases.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in scientific studies. Its potential applications in various research fields make it an attractive compound for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases and conditions.
Synthesis Methods
The synthesis of N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide involves a multi-step process that starts with the reaction of bicyclo[2.2.1]hept-2-en-5-one with difluoromethoxybenzohydrazide in the presence of a base. The resulting product is then subjected to further reactions to obtain the final compound, this compound. This method has been optimized to yield high purity and high yield of this compound.
properties
IUPAC Name |
N-[(Z)-2-bicyclo[2.2.1]heptanylideneamino]-4-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c16-15(17)21-12-5-3-10(4-6-12)14(20)19-18-13-8-9-1-2-11(13)7-9/h3-6,9,11,15H,1-2,7-8H2,(H,19,20)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYVTQPLFUGFR-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2=NNC(=O)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC\2CC1C/C2=N/NC(=O)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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